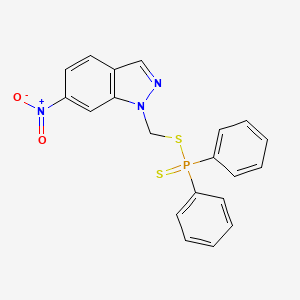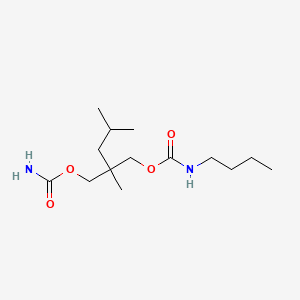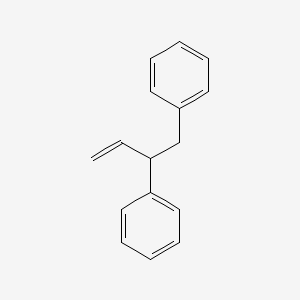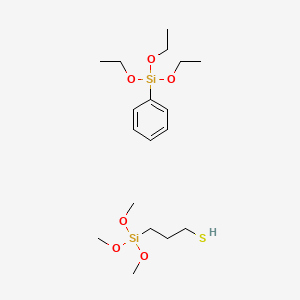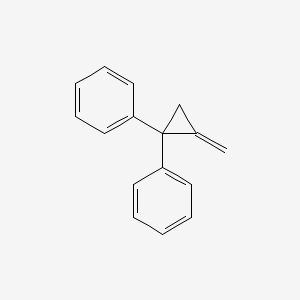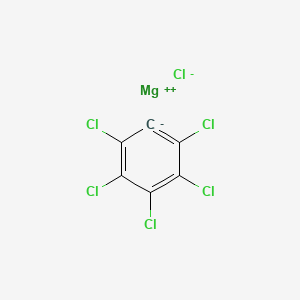![molecular formula C20H54HgSi6 B14691421 Bis[tris(trimethylsilyl)methyl]mercury CAS No. 29728-36-7](/img/structure/B14691421.png)
Bis[tris(trimethylsilyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[tris(trimethylsilyl)methyl]mercury is an organomercury compound characterized by the presence of two tris(trimethylsilyl)methyl groups attached to a central mercury atom. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[tris(trimethylsilyl)methyl]mercury typically involves the reaction of tris(trimethylsilyl)methyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2(TMS)3C-Li+HgCl2→(TMS)3C-Hg-C(TMS)3+2LiCl
where (TMS)$_3$C represents the tris(trimethylsilyl)methyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most preparations are conducted on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.
Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.
Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.
Mécanisme D'action
The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features but different reactivity.
Tris(trimethylsilyl)silane: A related compound used in radical-based reactions.
Uniqueness: Bis[tris(trimethylsilyl)methyl]mercury is unique due to the presence of two bulky tris(trimethylsilyl)methyl groups, which provide steric protection to the mercury center. This steric hindrance influences its reactivity and stability, making it distinct from other organomercury compounds.
Propriétés
Numéro CAS |
29728-36-7 |
|---|---|
Formule moléculaire |
C20H54HgSi6 |
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
bis[tris(trimethylsilyl)methyl]mercury |
InChI |
InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
Clé InChI |
JSBJYGAFDMGJCM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


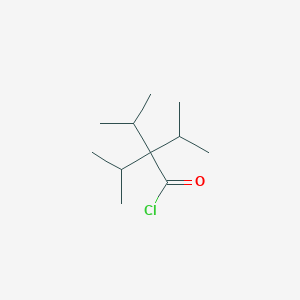
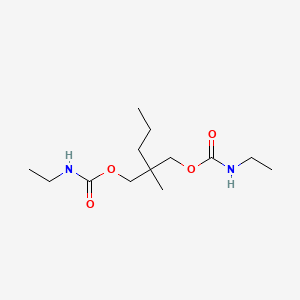
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
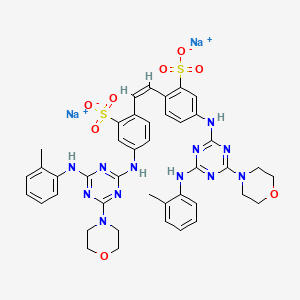
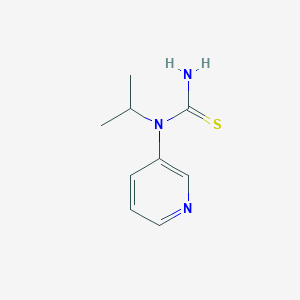
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
